molecular formula C13H16N2OS B6616788 1-benzoylpiperidine-3-carbothioamide CAS No. 1496364-98-7

1-benzoylpiperidine-3-carbothioamide

Cat. No. B6616788
M. Wt: 248.35 g/mol
InChI Key: KPFUZAZOVWSGFA-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine-3-carbothioamide, abbreviated 1-BPCT, is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in organic synthesis, medicinal chemistry, and biochemistry. The structure of 1-BPCT consists of a fused benzene ring and a piperidine ring with a carbothioamide group attached to the nitrogen atom of the piperidine ring. It is a highly reactive compound, and its reactivity makes it an ideal starting material for many synthetic processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 1-benzoylpiperidine-3-carbothioamide can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.

Starting Materials
Benzoyl chloride, Piperidine, Carbon disulfide, Sodium hydroxide, Hydrochloric acid, Ethanol

Reaction
Step 1: Benzoylation of piperidine - Benzoyl chloride is added dropwise to a solution of piperidine in ethanol, with stirring at room temperature. The reaction mixture is then refluxed for several hours to yield 1-benzoylpiperidine., Step 2: Formation of thioamide - Carbon disulfide is added to a solution of 1-benzoylpiperidine in ethanol, followed by the addition of sodium hydroxide. The reaction mixture is refluxed for several hours to yield the intermediate compound, 1-benzoylpiperidine-3-thiocarboxylic acid., Step 3: Conversion to carbothioamide - The intermediate compound is then treated with hydrochloric acid to yield 1-benzoylpiperidine-3-carbothioamide as the final product.

Scientific Research Applications

1-BPCT has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of biologically active molecules, including peptide and non-peptide drugs. It has also been used in the synthesis of small molecules for medicinal chemistry, as well as in the synthesis of polymers for materials science. In addition, 1-BPCT has been used in the synthesis of a variety of other compounds, including dyes, catalysts, and intermediates for organic synthesis.

Mechanism Of Action

1-BPCT is a highly reactive compound and its reactivity is due to its ability to form a covalent bond with a variety of other molecules. The covalent bond is formed when the carbothioamide group of 1-BPCT reacts with a nucleophile, such as an amine, carboxylic acid, or thiol group. The reaction of 1-BPCT with a nucleophile results in the formation of a new covalent bond, which can be used to synthesize a variety of compounds.

Biochemical And Physiological Effects

1-BPCT has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-angiogenic, and anti-cancer properties. In addition, it has been found to have antiviral, antifungal, and antibacterial properties. The exact mechanism of action of 1-BPCT is not yet known, but it is believed to be due to its ability to interact with a variety of molecules, including DNA, proteins, and enzymes.

Advantages And Limitations For Lab Experiments

1-BPCT is a highly reactive compound and its reactivity makes it an ideal starting material for many synthetic processes. Its reactivity also makes it an ideal choice for lab experiments, as it can be used to synthesize a variety of compounds in a relatively short amount of time. However, its reactivity can also be a limitation, as it can be difficult to control the reaction conditions and it can be difficult to predict the outcome of the reaction.

Future Directions

1-BPCT has a wide range of potential applications in scientific research. In the future, it could be used to synthesize a variety of biologically active molecules, such as peptide and non-peptide drugs. In addition, it could be used to synthesize small molecules for medicinal chemistry, as well as polymers for materials science. Furthermore, it could be used in the synthesis of a variety of other compounds, including dyes, catalysts, and intermediates for organic synthesis. Finally, further research could be done to better understand the biochemical and physiological effects of 1-BPCT and to develop new methods for its synthesis and applications.

properties

IUPAC Name

1-benzoylpiperidine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c14-12(17)11-7-4-8-15(9-11)13(16)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFUZAZOVWSGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpiperidine-3-carbothioamide

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